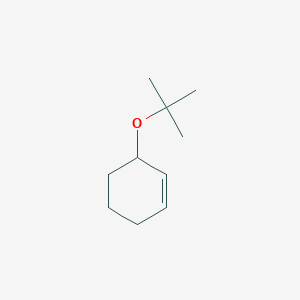

Tert-butyl cyclohex-2-en-1-yl ether

Description

Structure

3D Structure

Properties

CAS No. |

40648-13-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclohexene |

InChI |

InChI=1S/C10H18O/c1-10(2,3)11-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |

InChI Key |

RQIDXWBKLQKAPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCCC=C1 |

Origin of Product |

United States |

Methodologies for the Synthesis and Derivatization of Tert Butyl Cyclohex 2 En 1 Yl Ether

Direct Synthetic Routes to Tert-butyl Cyclohex-2-en-1-yl Ether

Direct methods for the synthesis of this compound typically involve the formation of the ether linkage in a single key step from readily available starting materials.

Etherification Reactions Involving Cyclohexenols and tert-Butyl Sources

The most straightforward approach to this compound is the direct etherification of cyclohex-2-en-1-ol. This transformation can be accomplished using a tert-butylating agent under appropriate catalytic conditions. One common method involves the acid-catalyzed reaction of the alcohol with a source of the tert-butyl cation, such as tert-butanol (B103910) or isobutylene.

Another well-established method is the Williamson ether synthesis. However, this reaction is often inefficient for producing tertiary ethers due to the propensity of the tertiary alkyl halide (tert-butyl halide) to undergo elimination in the presence of the basic alkoxide. A more viable approach involves activating the alcohol and reacting it with a tert-butoxide salt, though this is less common for direct synthesis. A notable example involves the reaction of 1-(2-iodocyclohex-1-en-1-yl)benzene with potassium tert-butoxide (KOtBu), which results in the formation of 1-(2-tert-butoxycyclohex-1-enyl)benzene, demonstrating the nucleophilic addition of the tert-butoxide ion to a cyclohexene (B86901) ring system. tubitak.gov.trresearchgate.nettubitak.gov.tr

Alkylation Strategies for Unsaturated Cyclic Alcohols

Alkylation of the hydroxyl group of cyclohex-2-en-1-ol provides another direct route to the target ether. This strategy is closely related to etherification and often employs similar reagents. The alkylation of phenol (B47542) with tert-butyl alcohol, a process used to synthesize tert-butylphenol, highlights the use of catalysts to facilitate such reactions. nih.gov This principle can be extended to the alkylation of cyclic alcohols. For instance, the synthesis of tert-butyl chloride from tert-butanol and HCl proceeds through a stable tert-butyl carbocation, which is a key intermediate in acid-catalyzed alkylations. rsc.org This reactive intermediate can then be trapped by the hydroxyl group of cyclohex-2-en-1-ol to form the desired ether.

Table 1: Comparison of Direct Synthesis Methodologies

| Methodology | Reagents | Key Features | Primary Challenge |

|---|---|---|---|

| Acid-Catalyzed Etherification | Cyclohex-2-en-1-ol, Isobutylene/tert-Butanol, Acid Catalyst (e.g., H₂SO₄) | Utilizes common and inexpensive starting materials. | Risk of side reactions such as alkene polymerization or elimination. |

| Williamson-type Synthesis | Cyclohex-2-en-1-ol, Strong Base (e.g., NaH), tert-Butyl Halide | Classic ether synthesis pathway. | Strong tendency for E2 elimination with tertiary halides. |

| Nucleophilic Addition | Cyclohexene derivative, Potassium tert-butoxide (KOtBu) | Effective for creating the C-O bond with the bulky tert-butyl group. tubitak.gov.trresearchgate.net | Requires a suitable electrophilic cyclohexene precursor. |

Indirect Synthesis via Precursor Functionalization

Indirect routes offer alternative strategies that proceed through the transformation of a functionalized cyclohexene ring, which is then converted to the final ether product.

Generation from Silylated Cyclohexenyl Intermediates (e.g., triflates)

A versatile indirect method involves the use of cyclohexenyl triflates as precursors. Trifluoromethanesulfonates (triflates) are excellent leaving groups, facilitating nucleophilic substitution reactions. The synthesis begins with the preparation of a cyclohexenyl triflate, often from a corresponding cyclohexanone (B45756) or a silyl (B83357) enol ether derivative. orgsyn.org For example, cyclohexanone can be converted to its silyl enol ether, which then reacts with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) to yield the silylated cyclohexenyl triflate. orgsyn.org

Once the cyclohexenyl triflate is formed, it can be reacted with a nucleophilic tert-butoxide source, such as potassium tert-butoxide. The tert-butoxide anion displaces the triflate group to form the tert-butyl cyclohexenyl ether. This approach leverages the high reactivity of the triflate leaving group to overcome the steric hindrance of the incoming tert-butoxide nucleophile.

Research Findings:

Triflate Formation: Cyclohexenyl triflates can be prepared from cyclohexanone derivatives using triflic anhydride (B1165640) (Tf₂O) and a base, with yields reported between 55% and 88%.

Precursor Synthesis: An alternative route involves creating a silyl enol ether from cyclohexanone using lithium diisopropylamide (LDA) and a silyl chloride, followed by triflation. orgsyn.org

Nucleophilic Substitution: The reaction of the resulting triflate with potassium tert-butoxide in a suitable solvent would lead to the desired ether product.

Transformations of Related Cyclohexene Derivatives (e.g., carbamates, epoxides)

Functionalized cyclohexene derivatives like epoxides and carbamates serve as valuable precursors for indirect synthetic routes.

The ring-opening of cyclohexene oxide is a particularly useful strategy. nih.gov This reaction can be catalyzed by either acid or base. libretexts.org For the synthesis of this compound, a two-step sequence can be envisioned. First, the nucleophilic ring-opening of cyclohexene oxide with a tert-butoxide source (e.g., potassium tert-butoxide in tert-butanol) would yield a trans-2-(tert-butoxy)cyclohexan-1-ol intermediate. nih.govyoutube.com Subsequent acid-catalyzed dehydration of this intermediate would eliminate water to form the double bond, yielding the target unsaturated ether. The regioselectivity of the initial ring-opening is critical; under basic or strong nucleophile conditions, the attack typically occurs at the less substituted carbon. libretexts.orgyoutube.com

Cyclohexenyl carbamates can also be transformed into the target ether. researchgate.net A synthetic pathway could involve the hydrolysis of a tert-butyl N-(cyclohex-3-en-1-yl)carbamate to the corresponding cyclohexenylamine, followed by conversion of the amine to an alcohol (e.g., via diazotization), and subsequent etherification as described in the direct routes. A study details the synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate, which originates from the ring-opening of cyclohexene epoxide, showcasing the utility of these intermediates. tci-thaijo.org

Protecting Group Strategies Utilizing Cyclohex-2-en-1-yl Moieties (e.g., for phenols)

The cyclohex-2-en-1-yl (Chex) group, the core structure of the title ether, can be employed as a protecting group for hydroxyl functions, particularly in phenols and amino acids like serine and threonine. rsc.org The protection sequence typically involves the O-alkylation of the hydroxyl group with a reactive cyclohexenyl derivative, such as 3-bromocyclohexene (B24779), in the presence of a base.

This strategy introduces the cyclohexenyl ether, which is stable under a range of conditions but can be removed when desired. The subsequent hydrogenation of the double bond can yield the even more stable cyclohexyl (Chx) ether protecting group. rsc.org The stability of the O-Chex group makes it a useful tool in multi-step synthesis, for example, in peptide synthesis where orthogonality with other protecting groups is essential. rsc.org

Research Findings:

Introduction: The cyclohex-2-enyl group can be introduced by reacting an alcohol (like Boc-Ser-OH) with 3-bromocyclohexene in the presence of a base like sodium hydride. rsc.org

Stability: The resulting cyclohexenyl ether is stable to various conditions, including those used for the removal of common protecting groups.

Deprotection: The cyclohexenyl group can be removed under specific conditions. For the related and more robust cyclohexyl (Chx) protecting group, removal is achieved with strong acid combinations like trifluoromethanesulfonic acid–thioanisole in trifluoroacetic acid (TFA). rsc.org The cyclohexenyl group is generally more labile and can often be removed under conditions that cleave allylic ethers.

Table 2: Stability and Deprotection of the Cyclohex-2-en-1-yl (Chex) Protecting Group

| Condition | Stability of Chex Ether | Reference |

|---|---|---|

| 20% Piperidine in DMF | Stable | rsc.org |

| Trifluoroacetic Acid (TFA) | Stable (related Chx group) | rsc.org |

| Catalytic Hydrogenation (Pd/C) | Labile (double bond is reduced) | rsc.org |

| 1M TFMSA-thioanisole in TFA | Labile (cleavage of the ether) | rsc.org |

Formation of Aryl Cyclohex-2-en-1-yl Ethers

The synthesis of aryl ethers, including aryl cyclohex-2-en-1-yl ethers, is a fundamental transformation in organic chemistry, often accomplished through transition-metal-catalyzed cross-coupling reactions. Key methods include the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination-type reactions. organic-chemistry.org

The Ullmann condensation traditionally involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. For the synthesis of an aryl cyclohex-2-en-1-yl ether, this would involve reacting cyclohex-2-en-1-ol with an aryl halide. Modern improvements on the Ullmann-type coupling often utilize ligands such as N,N-dimethylglycine to facilitate the reaction under milder conditions. organic-chemistry.org

Palladium-catalyzed etherification, an extension of the Buchwald-Hartwig amination, has emerged as a powerful and versatile method. This approach couples alcohols with aryl halides (bromides or chlorides) and pseudohalides (triflates) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgorganic-chemistry.org Bulky, electron-rich phosphine ligands, such as those based on di-1-adamantylphosphinobiphenyl, are particularly effective, allowing the reaction to proceed with a wide range of aryl halides and primary alcohols. organic-chemistry.org While cyclohex-2-en-1-ol is a secondary alcohol, similar conditions can often be adapted for its arylation.

Another metal-free approach involves the use of diaryliodonium salts, which can arylate alcohols under mild conditions, often just with a base in an aqueous solution. organic-chemistry.org This method is notable for its ability to form sterically congested ethers. organic-chemistry.org

| Method | Reactants | Typical Catalysts/Reagents | Key Features |

|---|---|---|---|

| Ullmann-Type Coupling | Cyclohex-2-en-1-ol + Aryl Iodide/Bromide | Cu Catalyst, N,N-Dimethylglycine (ligand), Base (e.g., Cs2CO3) | Classic method, often requires high temperatures; ligands allow for milder conditions. organic-chemistry.org |

| Palladium-Catalyzed Etherification | Cyclohex-2-en-1-ol + Aryl Bromide/Chloride | Pd Catalyst (e.g., Pd(OAc)2), Bulky Phosphine Ligand, Base | High functional group tolerance and yields; effective for various aryl halides. organic-chemistry.orgorganic-chemistry.org |

| Diaryliodonium Salt Arylation | Cyclohex-2-en-1-ol + Diaryliodonium Salt | Base (e.g., NaOH), often metal-free | Mild, metal-free conditions; suitable for sterically hindered substrates. organic-chemistry.org |

Deprotection Methodologies and Selectivity (e.g., acid-induced cleavage)

The tert-butyl ether serves as a robust protecting group for alcohols but can be selectively removed under specific conditions, most commonly via acid-induced cleavage. libretexts.orglibretexts.org Due to the tertiary nature of the tert-butyl group, the cleavage mechanism typically proceeds through a stable tertiary carbocation via an SN1 or E1 pathway. libretexts.orglibretexts.org

Strong Brønsted acids are highly effective for this transformation. libretexts.org For instance, treatment of a tert-butyl ether with strong acids like trifluoroacetic acid, hydrobromic acid (HBr), or hydroiodic acid (HI) leads to efficient cleavage. libretexts.orglibretexts.orgvaia.com The reaction is initiated by the protonation of the ether oxygen, forming an oxonium ion. vaia.comchegg.com This is followed by the departure of the alcohol (cyclohex-2-en-1-ol) and the formation of a stable tert-butyl carbocation, which is then neutralized by eliminating a proton to form 2-methylpropene (isobutylene). vaia.com These reactions are often rapid, even at moderate temperatures. For example, tert-butyl ethers can be cleaved with trifluoroacetic acid at 0 °C. libretexts.orglibretexts.org

While effective, strong acids can be incompatible with sensitive functional groups elsewhere in the molecule. This has prompted the development of milder, more chemoselective deprotection methods. One such method employs a combination of cerium(III) chloride (CeCl3) and sodium iodide (NaI) in acetonitrile (B52724). researchgate.netnih.gov Another innovative catalytic protocol uses the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in conjunction with triethylsilane as a sacrificial reagent. researchgate.netnih.gov This system facilitates the cleavage of the C–O bond under neutral conditions, tolerating a wide range of substrates. nih.gov Aqueous phosphoric acid has also been reported as a mild and selective reagent for the deprotection of tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org

| Reagent System | Mechanism/Conditions | Selectivity and Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Acid-catalyzed E1/SN1. Typically at 0 °C to room temperature. libretexts.orglibretexts.org | Standard, effective method. Products are cyclohexanol (B46403) and 2-methylpropene. vaia.com |

| HBr / HI | Acid-catalyzed cleavage. libretexts.org | Strong acids; less selective if other acid-labile groups are present. libretexts.org |

| CeCl3 / NaI in CH3CN | Mild Lewis acid-mediated cleavage. researchgate.netnih.gov | Offers high chemoselectivity, avoiding harsh acidic conditions. researchgate.net |

| Tris-4-bromophenylamminium radical cation (MB•+) / Triethylsilane | Catalytic radical-mediated C-O bond cleavage. nih.gov | Very mild, neutral conditions suitable for sensitive substrates. nih.gov |

| Aqueous Phosphoric Acid | Mild acid-catalyzed hydrolysis. organic-chemistry.orgorganic-chemistry.org | Environmentally benign and selective; tolerates many other protecting groups. organic-chemistry.orgorganic-chemistry.org |

Stereocontrolled Synthesis of Cyclohexenyl Ether Analogs (e.g., enantioselective approaches)

The synthesis of enantiomerically pure or enriched cyclohexenyl ether analogs hinges on the stereocontrolled formation of the chiral cyclohex-2-en-1-ol precursor. Several effective enantioselective strategies have been developed to access this valuable building block.

One prominent method is the enantioselective deprotonation of cyclohexene oxide using chiral lithium amide bases. researchgate.net For example, lithium amides derived from chiral pyrrolidines can open the achiral epoxide to furnish (R)-cyclohex-2-en-1-ol with high enantiomeric excess (ee). researchgate.net

Another powerful approach is the asymmetric reduction of the corresponding ketone, 2-cyclohexen-1-one. Asymmetric hydrosilylation catalyzed by a chiral transition metal complex, followed by hydrolysis, is a well-established route to chiral allylic alcohols. researchgate.net Similarly, enantioselective transfer hydrogenation or catalytic hydrogenation using chiral catalysts can provide access to the desired enantiomer of cyclohex-2-en-1-ol.

The enantioselective hydroboration of a diene, such as 1,3-cyclohexadiene, using chiral dialkylboranes also provides a pathway to the chiral alcohol after oxidative workup. researchgate.net Furthermore, biocatalytic methods, such as lipase-catalyzed enantioselective transesterification, can be used to resolve a racemic mixture of cyclohex-2-en-1-ol, affording one enantiomer in high purity. researchgate.net Once the chiral alcohol is obtained, it can be converted to its corresponding tert-butyl ether analog under standard conditions, preserving the stereochemistry.

| Method | Starting Material | Key Reagent/Catalyst | Reported Efficiency |

|---|---|---|---|

| Enantioselective Deprotonation | Cyclohexene Oxide | Chiral Lithium Amides | Yields >80%, ee values range from 26-99%. researchgate.net |

| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Chiral Catalyst (e.g., Rhodium or Ruthenium complex) + Silane | Yields often exceed 80%. researchgate.net |

| Enantioselective Hydroboration | 1,3-Cyclohexadiene | Chiral Dialkylboranes | Yields >80%. researchgate.net |

| Enzyme-Catalyzed Resolution | (rac)-Cyclohex-2-en-1-ol | Lipase (for enantioselective transesterification) | Can produce enantiomerically pure alcohol. researchgate.net |

Mechanistic Studies of Chemical Transformations Involving Tert Butyl Cyclohex 2 En 1 Yl Ether and Its Analogues

Reaction Mechanism Elucidation for Ether Cleavage

The cleavage of the ether bond in tert-butyl ether systems can proceed through different mechanistic pathways depending on the reaction conditions and the structure of the ether.

Acid-Catalyzed E1/SN1 Pathways in tert-Butyl Ether Systems (e.g., tert-butyl cyclohexyl ether)

Ethers containing a tertiary alkyl group, such as tert-butyl cyclohexyl ether, readily undergo cleavage in the presence of strong acids via mechanisms involving stable carbocation intermediates. libretexts.org These reactions are often rapid and can occur at moderate temperatures. pressbooks.pub The process is initiated by the protonation of the ether oxygen by a strong acid, like trifluoroacetic acid, forming an oxonium ion intermediate. vaia.comchegg.com

This protonation event makes the leaving group (cyclohexanol) more stable. The subsequent cleavage of the carbon-oxygen bond results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and an alcohol (cyclohexanol). vaia.combrainly.comwikipedia.org This step is the rate-determining step of the reaction.

Once formed, the tert-butyl carbocation can react in two competing ways:

E1 (Elimination, Unimolecular): The carbocation can lose a proton from an adjacent carbon atom to a base (like water or the conjugate base of the acid) to form an alkene. In the case of the tert-butyl cation, this results in the formation of 2-methylpropene. vaia.comlibretexts.org

SN1 (Substitution, Nucleophilic, Unimolecular): The carbocation can be attacked by a nucleophile. If water is present, it can act as a nucleophile, leading to the formation of tert-butyl alcohol after deprotonation. libretexts.org If the conjugate base of the acid is a good nucleophile (e.g., Br⁻ or I⁻), it will attack the carbocation to form an alkyl halide (e.g., tert-butyl bromide). pressbooks.pubwikipedia.org

The ratio of elimination to substitution products can be influenced by factors such as the solvent and the temperature. For instance, the hydrolysis of tert-butyl chloride, which proceeds through the same tert-butyl cation intermediate, yields a mixture of substitution (2-methyl-2-propanol) and elimination (2-methylpropene) products. libretexts.org

| Reaction Type | Key Intermediate | Products from tert-Butyl Cyclohexyl Ether | Typical Conditions |

|---|---|---|---|

| E1 | tert-Butyl carbocation | Cyclohexanol (B46403), 2-Methylpropene | Strong acid (e.g., trifluoroacetic acid), moderate temperature. libretexts.org |

| SN1 | tert-Butyl carbocation | Cyclohexanol, tert-Butyl alcohol (with H₂O) or tert-Butyl halide (with HBr/HI) | Strong acid (HBr, HI) in the presence of a nucleophile. pressbooks.pub |

Nucleophilic Attack and Allylic Cleavage Mechanisms (e.g., organolithium reactions)

Allylic ethers, such as tert-butyl cyclohex-2-en-1-yl ether, are susceptible to cleavage by strong nucleophiles like organolithium reagents. organic-chemistry.org These reagents, characterized by a highly polar carbon-lithium bond, are potent nucleophiles and strong bases. wikipedia.org The reaction of tert-butyllithium (B1211817) with allylic ethers can proceed via an SN2' mechanism, which is a type of allylic rearrangement. organic-chemistry.orgwikipedia.org

In this mechanism, the nucleophile attacks the γ-carbon of the allylic system (the double bond), which is vicinal to the carbon bearing the leaving group. wikipedia.org This concerted attack is accompanied by the shifting of the double bond and the departure of the leaving group (the tert-butoxy (B1229062) group).

For this compound, the attack of a nucleophile like tert-butyllithium would occur at the double bond, leading to the formation of a new carbon-carbon bond and the cleavage of the carbon-oxygen bond, resulting in the corresponding alcohol or phenol (B47542) after workup. organic-chemistry.org This method is particularly efficient for the deallylation of various allyl ethers, yielding the parent alcohol in excellent yields at low temperatures. organic-chemistry.org The reaction is highly solvent-dependent; for instance, in pentane, the SN2' pathway is favored, while in coordinating solvents like THF, other pathways such as Wittig rearrangements can occur. organic-chemistry.org

It has been shown that additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents. uniurb.it Kinetic studies on the deprotonation of alkyl benzyl (B1604629) ethers with n-butyllithium suggest a dimer-based mechanism, where pre-complexation of the lithium cation with the ether oxygen is a key step. chemicalbook.com

Investigation of Oxidation and Radical Processes

The structural components of this compound are relevant to important industrial oxidation processes.

tert-Butyl Hydroperoxide Mediated Oxidations (e.g., cyclohexene (B86901) epoxidation)

Tert-butyl hydroperoxide (TBHP) is a common oxidant used in various oxidation reactions, including the epoxidation of alkenes like cyclohexene. d-nb.infoorganic-chemistry.org These reactions are often catalyzed by transition metal complexes. inorgchemres.orgresearchgate.net The catalyst activates the TBHP, making one of its oxygen atoms more electrophilic and thus more susceptible to attack by the nucleophilic double bond of the alkene. inorgchemres.orgresearchgate.net

The mechanism for metal-catalyzed epoxidation of cyclohexene with TBHP generally involves the coordination of TBHP to the metal center. inorgchemres.org This is followed by the nucleophilic attack of the cyclohexene double bond on the activated peroxide oxygen, leading to the formation of cyclohexene oxide and the regeneration of the catalyst.

Different metal catalysts can lead to different product selectivities. For example, in the oxidation of cyclohexene, VCl₃ primarily yields epoxidation products, while CuCl₂ favors the formation of allylic oxidation products. rsc.org This difference is attributed to the distinct roles of the tert-butylperoxy radical (t-BuOO•) in each system. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired epoxide. acs.orgresearchgate.net

| Catalyst | Major Product from Cyclohexene + TBHP | Postulated Mechanistic Feature |

|---|---|---|

| Vanadium-based (e.g., VCl₃, VO(acac)₂) | Cyclohexene oxide (Epoxidation) | Direct reaction of t-BuOO• radical with the C=C bond. rsc.org |

| Copper-based (e.g., CuCl₂) | Allylic oxidation products (e.g., 2-cyclohexen-1-one) | Rapid generation and bimolecular decay of t-BuOO• to produce O₂, which reacts with an allyl radical. rsc.org |

| Molybdenum-based | Cyclohexene oxide (Epoxidation) | Formation of a molybdenum-peroxo species that transfers an oxygen atom. researchgate.net |

Radical Intermediates in Alicyclic Systems (e.g., cyclohexyl hydroperoxide)

The autoxidation of cyclohexane (B81311), an important industrial process, proceeds through a complex free-radical chain mechanism. researchgate.net A key intermediate in this process is cyclohexyl hydroperoxide (CyOOH). researchgate.netresearchgate.net The reaction is initiated by the formation of a cyclohexyl radical (Cy•), which then reacts with oxygen to form a cyclohexylperoxyl radical (CyOO•). rsc.org This peroxyl radical can abstract a hydrogen atom from another cyclohexane molecule to generate CyOOH and another cyclohexyl radical, thus propagating the chain. rsc.org

The decomposition of cyclohexyl hydroperoxide is a critical step that leads to the main products, cyclohexanol and cyclohexanone (B45756). This decomposition can be catalyzed by metal ions and can generate various radical species, including alkoxyl (CyO•) and peroxyl (CyOO•) radicals. researchgate.netgoogle.comgoogle.com Recent studies suggest that the reaction of CyOO• with CyOOH is a major source of both cyclohexanol and cyclohexanone. researchgate.netnih.gov This reaction produces cyclohexoxy radicals (CyO•), which can then lead to byproducts through ring-opening. nih.gov

The formation and subsequent reactions of these radical intermediates are complex, often occurring within a "solvent cage," which influences the fate of the nascent species. researchgate.netnih.gov

Rearrangement Reactions and Pericyclic Processes (e.g., O,S-rearrangement of thiocarbamates)

The researchgate.netresearchgate.net-sigmatropic rearrangement is a type of pericyclic reaction that involves the concerted reorganization of six electrons over a six-atom system. A relevant example is the thermal or catalyzed rearrangement of O-allyl thiocarbamates to their S-allyl isomers. acs.orgacs.org

This rearrangement proceeds through a cyclic, six-membered transition state. The reaction involves the cleavage of a C-O bond and the formation of a C-S bond, with a simultaneous shift of the double bond. The process is often stereospecific. nih.gov

A method for synthesizing S-allyl thiocarbamates involves the reaction of an allylic alcohol with thiocarbonyldiimidazole. This forms an unstable O-allyl intermediate that spontaneously undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to the more stable S-allyl product in high yield. thieme-connect.commanchester.ac.uk The rearrangement can also be catalyzed by palladium complexes, which can provide high enantioselectivity. chempedia.info This rearrangement is a valuable tool for the synthesis of allylic thiols and their derivatives. acs.org

Role of Intermediates in Reaction Pathways (e.g., carbocations, oxonium ions)

In the chemical transformations of this compound, particularly under acidic conditions, the reaction pathways are dictated by the formation of key reactive intermediates, namely oxonium ions and carbocations. The structural features of this ether, combining a bulky tert-butyl group and an allylic system, predispose it to mechanisms involving these transient species.

The initial step in the acid-catalyzed cleavage of this compound is the protonation of the ether oxygen by an acid (H-A). This acid-base reaction leads to the formation of a tert-butylcyclohexyloxonium ion. acs.orgvaia.com This protonation is a crucial activation step, as it converts the poor leaving group (an alkoxide) into a good leaving group (tert-butanol).

Following protonation, the reaction proceeds via a unimolecular cleavage of the carbon-oxygen bond, characteristic of an SN1-type mechanism. This cleavage is favored due to two primary factors: the ability to form a stable tertiary carbocation (tert-butyl cation) and the potential to form a resonance-stabilized allylic carbocation (cyclohex-2-en-1-yl cation). In the case of this compound, the cleavage results in the formation of tert-butanol (B103910) and the cyclohex-2-en-1-yl cation. The stability of the allylic carbocation is a significant driving force for this pathway. libretexts.org

The generated allylic carbocation is stabilized by resonance, delocalizing the positive charge between the C1 and C3 positions of the cyclohexenyl ring. This delocalization enhances the stability of the intermediate, making its formation more favorable compared to a non-allylic secondary carbocation.

The fate of the carbocationic intermediate is then determined by the reaction conditions, specifically the nucleophiles present in the medium. The nucleophile can attack either of the two electrophilic centers of the resonance-stabilized allylic cation, potentially leading to a mixture of products.

While specific experimental data for this compound is not extensively documented in publicly available literature, the mechanistic principles are well-established from studies of analogous systems. The following table summarizes the expected intermediates and their roles based on these established principles.

| Intermediate Type | Structure/Description | Role in Reaction Pathway |

| Oxonium Ion | A protonated ether, specifically the tert-butylcyclohexyloxonium ion. | Formed in the initial acid-catalyzed step, activating the ether for cleavage by creating a good leaving group (tert-butanol). acs.orgvaia.com |

| Carbocation | Can exist as two primary forms: the tert-butyl cation and the resonance-stabilized cyclohex-2-en-1-yl cation. | The tert-butyl cation is a stable tertiary carbocation formed upon cleavage. The cyclohex-2-en-1-yl cation is a resonance-stabilized allylic carbocation that acts as the key electrophile for subsequent reactions with nucleophiles. libretexts.org |

The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.com Allylic carbocations, due to resonance stabilization, are comparable in stability to secondary or even tertiary carbocations, which strongly supports the viability of an SN1 pathway in the reactions of this compound. youtube.com

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a comprehensive picture of the molecular framework can be constructed.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexene (B86901) ring and the tert-butyl group. The olefinic protons (on C-2 and C-3) would appear in the downfield region, typically between 5.5 and 6.0 ppm. The proton on the carbon bearing the ether group (C-1) would be deshielded and is expected to resonate around 3.5-4.0 ppm. The protons of the tert-butyl group, being in a shielded environment, would give rise to a sharp singlet at approximately 1.2 ppm. The remaining methylene (B1212753) protons on the cyclohexene ring would appear as complex multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the C=C double bond are expected in the range of 120-140 ppm. The carbon atom attached to the oxygen (C-1) would be significantly deshielded, with a chemical shift in the range of 70-80 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic signals around 75 ppm and 28 ppm, respectively. The remaining sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for *tert-butyl cyclohex-2-en-1-yl ether***

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 3.5 - 4.0 (m) | C-1: 70 - 80 |

| H-2 | 5.5 - 6.0 (m) | C-2: 120 - 140 |

| H-3 | 5.5 - 6.0 (m) | C-3: 120 - 140 |

| H-4, H-5, H-6 | 1.5 - 2.5 (m) | C-4, C-5, C-6: 20 - 40 |

| -C(CH₃)₃ | 1.2 (s, 9H) | -C(CH₃)₃: ~75 |

| -C(CH₃)₃ | -C(CH₃)₃: ~28 |

Note: These are predicted values based on the analysis of related structures. 's' denotes a singlet, and 'm' denotes a multiplet.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the olefinic proton signals would show a correlation to the olefinic carbon signals, and the proton at C-1 would correlate with the carbon at C-1.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations expected for this compound would include correlations from the protons of the tert-butyl group to the quaternary carbon and the ether-linked oxygen, as well as correlations from the olefinic protons to the adjacent carbons in the ring.

Low-Temperature NMR for Conformational Equilibrium Studies

The cyclohexene ring can exist in different conformations, and the bulky tert-butyl group plays a significant role in determining the preferred conformation. The large steric bulk of the tert-butyl group generally forces it to occupy an equatorial position to minimize steric strain, a concept quantified by its large A-value (conformational free energy difference between axial and equatorial conformers). rsc.orgchemicalbook.comspectrabase.com

Low-temperature NMR spectroscopy is a powerful technique to study these conformational equilibria. rsc.orgacadiau.ca By cooling the sample, the rate of interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer. rsc.orgchemicalbook.comspectrabase.com This can provide valuable information about the energy barriers between conformers and the relative populations of each. For this compound, it is expected that the conformation with the tert-butyl group in a pseudo-equatorial position would be overwhelmingly dominant.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Fragmentation Pathways and Molecular Ion Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl radical or isobutylene, leading to a stable carbocation. pitt.edu Therefore, a significant peak corresponding to [M - 57]⁺ would be expected. Other fragmentation patterns could involve the cleavage of the cyclohexene ring.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

**Table 2: Expected Mass Spectrometry Fragmentation for *this compound***

| m/z Value | Proposed Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 97 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: These are predicted fragmentation patterns.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule.

**Table 3: Characteristic FT-IR Absorption Bands for *this compound***

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkene) | 3000 - 3100 | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=C (alkene) | 1640 - 1680 | Stretching |

| C-O (ether) | 1050 - 1150 | Stretching |

Note: These are typical ranges for the respective functional groups.

The presence of a band in the 1640-1680 cm⁻¹ region would confirm the C=C double bond of the cyclohexene ring. The strong absorption band in the 1050-1150 cm⁻¹ range is characteristic of the C-O stretching vibration of the ether linkage. The C-H stretching vibrations for the sp² and sp³ hybridized carbons would also be observable.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one. The utility of this technique is largely dependent on the presence of chromophores, which are parts of a molecule that absorb light.

In the case of this compound, the primary chromophore is the isolated carbon-carbon double bond (C=C) within the cyclohexene ring. The other structural feature, the ether linkage (C-O-C), does not possess valence electrons that absorb in the typical UV-Vis range (200-800 nm).

The electronic transition associated with the isolated C=C double bond is a π → π* (pi to pi-star) transition. For non-conjugated alkenes, this transition is high in energy and thus occurs at a short wavelength, typically in the vacuum ultraviolet region (below 200 nm). Consequently, when analyzed using a standard laboratory UV-Vis spectrophotometer, this compound is expected to be largely transparent, showing no significant absorbance peaks in the 200-800 nm range. Its maximum absorbance (λmax) would likely fall around 180-190 nm.

This lack of strong absorption in the near-UV and visible regions means that UV-Vis spectroscopy is not a primary tool for the quantitative determination or detailed structural elucidation of this specific compound, but it can be useful for confirming the absence of conjugated impurities, which would absorb at longer wavelengths.

| Parameter | Expected Observation for this compound |

| Primary Chromophore | Isolated Alkene (C=C) |

| Electronic Transition | π → π* |

| Expected λmax | ~180-190 nm (in the vacuum UV region) |

| Molar Absorptivity (ε) | Expected to be low to moderate |

| Utility | Limited for direct analysis; useful for purity assessment (absence of conjugated systems) |

Chromatographic Techniques for Separation, Isolation, and Purity

Chromatography is an essential laboratory technique for the separation, identification, and purification of components within a mixture. For a compound like this compound, several chromatographic methods are routinely employed.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of non-polar and slightly polar organic solvents. The separation is based on the compound's affinity for the stationary versus the mobile phase. Given its ether functionality, the compound has moderate polarity.

A common mobile phase system would be a mixture of hexanes and ethyl acetate. The position of the spot on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization can be achieved using a potassium permanganate (B83412) stain, which reacts with the C=C double bond to produce a yellow or brown spot on a purple background.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Visualization | Expected Rf Value * |

| TLC | Silica Gel (SiO₂) | 10:1 Hexanes:Ethyl Acetate | Potassium Permanganate (KMnO₄) Stain | 0.4 - 0.5 |

*Note: Rf value is dependent on exact conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov

In GC, the sample is vaporized and injected onto a capillary column. scielo.br An inert carrier gas (e.g., helium or hydrogen) pushes the analyte through the column, which is coated with a stationary phase. scielo.br Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A non-polar or mid-polarity column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol stationary phase, is often effective. nih.gov

After eluting from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint. Key predicted fragments for this compound would include the molecular ion [M]+ and fragments resulting from the loss of the stable tert-butyl group.

| GC-MS Parameter | Typical Condition / Predicted Result |

| GC Column | Capillary column (e.g., VF-WAXms or similar) scielo.br |

| Carrier Gas | Helium or Hydrogen scielo.br |

| Oven Program | Start at 50°C, ramp to 250°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Predicted Molecular Ion [M] | m/z 154 |

| Major Predicted Fragments | m/z 97 (Loss of C₄H₉), m/z 57 (tert-butyl cation, [C(CH₃)₃]⁺) |

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile ethers, HPLC can also be used, particularly for purity analysis of less volatile impurities or for preparative-scale purification. Depending on the impurities, either normal-phase or reverse-phase HPLC could be employed.

Normal-Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexanes with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate). In this mode, non-polar compounds elute first.

Reverse-Phase HPLC: This is the more common mode, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Polar compounds elute first.

Detection is typically performed with a UV detector. However, as discussed, this compound lacks a strong chromophore, so detection at low wavelengths (~200-210 nm) or the use of a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), would be necessary for good sensitivity.

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Detector |

| Reverse-Phase | C18 | Acetonitrile / Water | UV (at ~205 nm) or ELSD |

| Normal-Phase | Silica (SiO₂) | Hexanes / Ethyl Acetate | UV (at ~205 nm) or ELSD |

Column Chromatography

For the isolation and purification of this compound on a preparative scale (milligrams to grams), flash column chromatography is the method of choice. mpg.de This technique uses a glass column packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and an eluent (mobile phase), similar to that used for TLC, is passed through the column under positive pressure (using air or nitrogen). mpg.de

The components of the mixture travel down the column at different rates based on their polarity, effecting separation. Fractions are collected sequentially from the column outlet. The composition of these fractions is then analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the purified ether. mpg.de

Computational and Theoretical Investigations of Tert Butyl Cyclohex 2 En 1 Yl Ether Chemistry

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For tert-butyl cyclohex-2-en-1-yl ether, these methods can predict its three-dimensional shape, the distribution of electrons, and its reactivity patterns.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. A common approach involves using the B3LYP hybrid functional with a 6-31G(d,p) basis set. This level of theory is well-suited for optimizing the geometry of organic molecules, predicting the most stable arrangement of atoms in space by finding the minimum energy structure.

For this compound, the cyclohexene (B86901) ring is known to adopt a non-planar conformation to relieve the strain that would exist in a flat ring. Unlike cyclohexane (B81311) which prefers a chair conformation, cyclohexene typically exists in a half-chair conformation. In this arrangement, four of the carbon atoms are roughly in the same plane, while the other two are puckered out of the plane. The presence of the bulky tert-butyl group significantly influences the geometry. Due to its large size, the tert-butyl group creates considerable steric strain and will preferentially occupy a position that minimizes interactions with the rest of the molecule. In the half-chair conformation of the cyclohexene ring, this corresponds to the pseudo-equatorial position, which points away from the ring, rather than the more sterically hindered pseudo-axial position.

DFT calculations on related substituted cyclic systems, such as dibenzofuran, have been successfully performed to determine thermochemical parameters like Gibbs free energy and enthalpy changes, demonstrating the power of this method. nih.gov Similar calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, confirming the qualitative picture of a half-chair ring with a pseudo-equatorial tert-butoxy (B1229062) group.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π orbital) and the oxygen atom, which has lone pairs of electrons. The LUMO is likely to be the corresponding π* antibonding orbital of the double bond. DFT calculations can provide precise energies and visualizations of these orbitals. For instance, studies on other unsaturated systems have used DFT to analyze FMOs and rationalize reactivity. mdpi.com A smaller HOMO-LUMO gap would suggest higher reactivity, particularly in reactions involving electrophiles attacking the double bond.

Below is an illustrative table of what typical DFT-calculated electronic properties for an allylic ether might look like.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| Energy of LUMO | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static but exists as an equilibrium of different conformations. Understanding the energy differences between these conformations is crucial for predicting a molecule's physical and chemical properties.

The bulky tert-butyl group is well-known for its powerful influence on the conformational equilibrium of six-membered rings. fiveable.me Its preference for the equatorial position in cyclohexane is so strong that it effectively "locks" the ring into a single chair conformation. fiveable.mepressbooks.pub In the case of this compound, the ring is a cyclohexene, which adopts a half-chair conformation. The tert-butoxy group can be in one of two positions: pseudo-axial or pseudo-equatorial. The steric strain is minimized when the bulky tert-butyl group is in the pseudo-equatorial position, and this conformer is expected to be significantly more stable and therefore predominant at equilibrium.

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com The tert-butyl group has one of the largest A-values, approximately 5.0 kcal/mol, reflecting its significant steric bulk. libretexts.org

While A-values are formally defined for cyclohexane, the principle applies to cyclohexene as well. The energy penalty for placing the tert-butoxy group in the pseudo-axial position on a cyclohexene ring would be substantial due to steric clashes with the rest of the ring. Computational methods, such as DFT, can be used to calculate the energy difference between the pseudo-axial and pseudo-equatorial conformers of this compound, effectively determining its A-value in this specific system. This value would quantify the strong preference for the pseudo-equatorial conformation.

The following table lists the experimentally determined A-values for several common substituents on a cyclohexane ring for comparison.

| Substituent | A-value (kcal/mol) |

|---|---|

| -F | 0.24 libretexts.org |

| -Cl | 0.53 libretexts.org |

| -Br | 0.48 libretexts.org |

| -OH | 0.87 masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 wikipedia.orglibretexts.org |

While the tert-butyl group's steric bulk is a dominant factor, other substituents can exert more subtle electronic and steric effects that also influence ring conformation. A notable example is the "spirocyclopropyl effect." Computational studies have shown that attaching a spirocyclopropane ring adjacent to a substituted carbon on a cyclohexane ring can surprisingly alter the normal conformational preferences. In some cases, this effect can even favor an axial orientation for a substituent that would normally prefer an equatorial position. This counterintuitive result is attributed to a combination of steric and electronic interactions involving the cyclopropyl (B3062369) ring's unique orbitals. While not directly part of the parent molecule, this example illustrates how computational analysis can uncover complex stereoelectronic effects that govern molecular shape.

Mechanistic Modeling and Reaction Pathway Prediction

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the transition states and intermediates along a potential reaction coordinate, chemists can predict the most likely pathway a reaction will follow and calculate its activation energy.

For this compound, an important class of reactions involves the cleavage of the ether bond. As an allylic ether, it can undergo reactions not typical for simple dialkyl ethers. Computational studies on analogous allylic systems have provided significant insight. For example, the thermal decomposition of allylic ethers can proceed through a concerted, six-membered cyclic transition state in a process known as a retro-ene reaction. researchgate.net DFT calculations can model this transition state, determine its energy (the activation barrier), and thus predict the temperature at which the reaction would become significant. researchgate.net

Another common reaction is acid-catalyzed cleavage. Mechanistic modeling can help determine whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway. Given that the ether involves a tertiary alkyl group (tert-butyl) and an allylic group, an Sₙ1-type mechanism is highly plausible under acidic conditions. Protonation of the ether oxygen would be followed by the loss of the stable tert-butyl cation to form cyclohex-2-en-1-ol. Alternatively, cleavage could generate a resonance-stabilized allylic carbocation. Computational modeling can compare the activation barriers for these competing pathways to predict the product distribution. Studies on gold-catalyzed reactions of allylic alcohols have used computational methods to show that product regioselectivity is dictated by the thermodynamic stability of the final products, a factor that can be readily calculated. nih.gov

Transition State Characterization and Reaction Energetics (e.g., for ether synthesis or cleavage)

The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry. libretexts.orglibretexts.org For ethers containing a tertiary alkyl group, such as this compound, the cleavage typically proceeds through an SN1 or E1 mechanism due to the ability to form a stable tertiary carbocation intermediate. libretexts.orglibretexts.org

The acid-catalyzed cleavage of a tert-butyl ether begins with the protonation of the ether oxygen by a strong acid (e.g., HI, HBr, or trifluoroacetic acid). libretexts.orgvaia.com This initial step forms a protonated ether, which is an excellent leaving group. Following protonation, the C-O bond breaks, leading to the formation of an alcohol (cyclohex-2-en-1-ol) and a stable tert-butyl carbocation. libretexts.org This step is the rate-determining step of the SN1 pathway. In an E1 pathway, the carbocation then loses a proton to form an alkene, in this case, 2-methylpropene. vaia.com These reactions are often rapid and can occur at moderate temperatures. libretexts.orglibretexts.org

Table 1: Key Aspects of Acid-Catalyzed Cleavage of Tert-butyl Ethers

| Feature | Description | Mechanism | Reference |

| Initial Step | Protonation of the ether oxygen by a strong acid. | Acid-Base Reaction | vaia.commasterorganicchemistry.com |

| Intermediate | Formation of a stable tertiary carbocation (e.g., tert-butyl cation). | SN1/E1 | libretexts.orglibretexts.org |

| Leaving Group | The alcohol corresponding to the non-tertiary part of the ether (e.g., cyclohex-2-en-1-ol). | SN1/E1 | libretexts.org |

| Final Products | Alcohol and an alkene (from E1) or an alkyl halide (from SN1 with HX). | SN1/E1 | libretexts.orgvaia.com |

| Reaction Conditions | Strong acids such as HBr, HI, or trifluoroacetic acid. Can proceed at moderate temperatures. | - | libretexts.orglibretexts.org |

Rate Constant Calculations for Chemical Reactions (e.g., hydroxylation)

Computational studies have been conducted on the hydroxylation of various vinyl ethers using methods like the MPWB1K/6-31+G(d,p) level for geometry optimizations and frequency calculations, with more accurate energetics obtained using the MPWB1K/6-311++g(3df,2p) method. researchgate.net For the reaction of OH radicals with TBVE, rate constants have been measured experimentally and can be compared with theoretical calculations. researchgate.net

The calculations for ethyl vinyl ether (EVE), another analogue, show that OH-addition channels are dominant. researchgate.net The total rate constant was computed using the MESMER program, and the Arrhenius equation was derived to describe the temperature dependence of the reaction rate. researchgate.net These theoretical approaches can be directly applied to this compound to predict its atmospheric lifetime and primary degradation pathways.

Table 2: Calculated and Experimental Rate Constants for Reactions of Ethers with OH Radicals

| Ether | Method | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Equation (k = A exp(-Ea/RT)) | Reference |

| Ethyl vinyl ether (EVE) | Theoretical (MESMER) | 4.53 × 10⁻¹¹ | k(T) = 6.27 × 10⁻¹² exp(611.5/T) | researchgate.net |

| tert-Butyl vinyl ether (TBVE) | Experimental (PLP-LIF) | - | k(T) = (1.7 ± 0.2) × 10⁻¹¹ exp[(549 ± 25)/T] | researchgate.net |

| Isopropyl methyl ether (i-PME) | Theoretical | 9.90 × 10⁻¹¹ | - | researchgate.net |

Molecular Modeling Applied to Related Cyclohexenyl Structures (e.g., docking studies of carbamates)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are widely applied in drug design and materials science to predict how a molecule will interact with a biological target or how its structure influences its properties.

Docking studies are a key component of molecular modeling, predicting the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This is particularly relevant for designing enzyme inhibitors. For instance, molecular modeling and covalent docking have been used to understand the interactions between novel tacrine-carbamate derivatives and cholinesterase enzymes, which are targets in Alzheimer's disease research. nih.gov These studies can reveal the binding modes of the carbamate (B1207046) inhibitors at the enzyme's active site. nih.gov

In a similar vein, molecular modeling has been applied to study carborane-containing derivatives of indomethacin, a nonsteroidal anti-inflammatory drug, to understand their binding with the cyclooxygenase-2 (COX-2) enzyme. nih.gov Such simulations can reproduce experimental binding affinity trends and provide insight into specific molecular interactions. nih.gov

For structures related to this compound, theoretical calculations have been used to analyze conformational preferences. A study on 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol used the B3LYP/6-31G* level of theory to show that a sofa conformation of the cyclohexene ring with two pseudo-axial substituents was the most stable form, significantly lower in energy than a boat conformation. researchgate.net These types of analyses are crucial for understanding the three-dimensional structure that dictates a molecule's chemical and biological activity.

Table 3: Examples of Molecular Modeling Applications on Related Structures

| System Studied | Computational Method | Objective | Key Finding | Reference |

| Tacrine-Carbamate Derivatives + Cholinesterases | Molecular Docking, Covalent Docking, MD Simulations | Elucidate binding modes of inhibitors. | Identified specific interactions at the enzyme binding sites. | nih.gov |

| Carborane-Indomethacin Analogs + COX-2 | Molecular Docking, Quantum Chemical Calculations | Gain insight into binding mode and interaction energies. | Docking simulations reproduced experimental binding affinity trends. | nih.gov |

| 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol | B3LYP/6-31G* Calculations | Analyze ring conformation and substituent effects. | The sofa conformation was found to be 17.4 kcal/mol more stable than the boat conformation. | researchgate.net |

| Cyclotides + Neisseria gonorrhoeae Porin | Molecular Docking, MD Simulations, MM-GBSA | Identify potential peptide-based drugs and predict binding affinity. | Globa D peptide showed the highest docking score (−270.04 kcal/mol). | frontiersin.org |

Applications of Tert Butyl Cyclohex 2 En 1 Yl Ether and Its Derivatives in Advanced Organic Synthesis

Strategic Use as a Protecting Group in Multistep Synthesis

The tert-butyl ether moiety is a versatile protecting group for alcohols, including phenols, due to its considerable stability under a wide range of reaction conditions, particularly basic environments. researchgate.net This stability allows for chemical manipulations on other parts of a molecule without affecting the protected hydroxyl group. pearson.com

Selectivity in Protecting/Deprotecting Reactions

The introduction and removal of the tert-butyl ether protecting group can be achieved with a high degree of selectivity. A variety of methods exist for the formation of tert-butyl ethers from alcohols and phenols. organic-chemistry.orgsci-hub.seresearchgate.net For instance, zinc-mediated O-tert-butylation of phenols proceeds with high selectivity, avoiding C-alkylation of the aromatic ring. researchgate.net This method has been shown to be compatible with various functional groups, including benzylic alcohols, primary amines, carboxylic acids, aldehydes, and thiols. researchgate.net

Deprotection, or the cleavage of the tert-butyl ether, is typically accomplished under acidic conditions. stackexchange.com The use of reagents like aqueous phosphoric acid provides a mild and selective method for deprotection, tolerating other protecting groups such as Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers. organic-chemistry.org Another effective system for the cleavage of tert-butyl ethers is the combination of anhydrous cerium(III) chloride and sodium iodide in acetonitrile (B52724), which is compatible with various other functionalities. researchgate.net

Table 1: Selected Reagents for Protection and Deprotection of Phenols as Tert-Butyl Ethers

| Transformation | Reagent(s) | Key Features |

| Protection | Zinc dust, tert-butyl chloride | Selective O-tert-butylation of phenols under mild conditions. researchgate.net |

| Protection | Isobutylene, CF3SO3H | Effective for forming tert-butyl ethers of phenols. harvard.edu |

| Deprotection | Aqueous phosphoric acid | Mild, selective, and environmentally benign. organic-chemistry.org |

| Deprotection | Anhydrous CeCl3, NaI | Mild and chemoselective cleavage. researchgate.net |

| Deprotection | Trifluoroacetic acid (TFA) | Commonly used for cleaving tert-butyl ethers. stackexchange.comharvard.edu |

Compatibility with Other Protecting Groups

A significant advantage of the tert-butyl ether protecting group is its compatibility with a wide array of other protecting groups used in organic synthesis. researchgate.net Due to its stability in basic media and its cleavage under specific acidic conditions, it can be used orthogonally with base-labile or reductively cleaved protecting groups. For example, it is compatible with ester functionalities, nitriles, and other hydroxyl moieties that may be protected with different groups. researchgate.net This orthogonality is crucial in the synthesis of complex molecules where multiple functional groups need to be selectively unmasked at different stages. Silyl (B83357) ethers, such as TMS, TES, TIPS, TBDMS, and TBDPS, are commonly used alongside tert-butyl ethers, offering a range of stabilities and deprotection methods. stackexchange.commasterorganicchemistry.com

Role as a Precursor for Highly Reactive Intermediates

Derivatives of tert-butyl cyclohex-2-en-1-yl ether, particularly silyl enol ethers and triflates, serve as valuable precursors for the generation of highly reactive intermediates that are instrumental in constructing complex cyclic systems.

Generation of Cyclohexyne (B14742757) and Cyclohexadiene Derivatives

Silyl enol ethers derived from cyclohexenone systems are key intermediates in various synthetic transformations. wikipedia.org They can be readily prepared from enolizable carbonyl compounds. wikipedia.org These silyl enol ethers can then be transformed into other reactive species. For instance, treatment of a silyl enol ether with methyllithium (B1224462) can generate a lithium enolate. wikipedia.org

Furthermore, cyclic silyl enol ethers can undergo reactions to form ring-contracted products. wikipedia.org While direct generation of cyclohexyne from this compound itself is less common, the related cyclohexenyl triflates, which can be synthesized from the corresponding ketones, are well-established precursors to cyclohexyne and its derivatives through elimination reactions.

Building Blocks for Complex Molecular Architectures

The reactive intermediates generated from this compound derivatives are powerful building blocks for the synthesis of intricate molecular structures, including natural products and functional materials. Cyclohexadiene derivatives, for example, are versatile platforms for a variety of cycloaddition reactions, such as the Diels-Alder reaction, leading to the rapid construction of polycyclic frameworks. acs.org

Silyl enol ethers themselves can participate in a range of carbon-carbon bond-forming reactions. wikipedia.org For instance, they can undergo Lewis acid-promoted formal [2π+2σ] cycloadditions with bicyclo[1.1.0]butanes to afford bicyclo[2.1.1]hexanes. chemrxiv.org They are also utilized in reductive conjugate additions to enones to form new silyl enol ethers. wisc.edu These reactions provide access to complex carbocyclic and heterocyclic structures that are features of many biologically active molecules and advanced materials. documentsdelivered.com

Participation in Stereoselective and Enantioselective Transformations

Derivatives of this compound are pivotal in stereoselective and enantioselective synthesis, allowing for the controlled formation of chiral centers in cyclohexenyl compounds.

Asymmetric synthesis often relies on the use of chiral auxiliaries or catalysts to induce stereoselectivity. youtube.comyoutube.com In the context of cyclohexenyl systems, silyl enol ethers can be involved in diastereoselective reactions. For example, the silyl enol ether Prins cyclization, involving the reaction of a hydroxy silyl enol ether with an aldehyde, can produce substituted tetrahydropyran-4-ones with high diastereoselectivity. nih.gov

Furthermore, the development of catalytic asymmetric methods allows for the enantioselective synthesis of complex molecules. nih.gov While specific examples detailing the direct use of this compound in a catalytic asymmetric transformation are not prevalent, its derivatives are key components in strategies that lead to chiral cyclohexenyl products. For instance, the asymmetric synthesis of a model compound for the cyclohexenone core of scyphostatin (B1245880) utilized a cyclohexadiene acetal, a related structure, in a sequence involving intramolecular bromoetherification and other stereocontrolled steps. documentsdelivered.com The ability to generate and react these cyclic intermediates in a stereocontrolled manner is fundamental to modern asymmetric synthesis. youtube.comyoutube.com

Functional Group Interconversions on the Cyclohexenyl Ring

The reactivity of the double bond and the adjacent allylic positions in this compound allows for a range of synthetically useful transformations. These include the introduction of hydroxyl groups through various oxidation methods, each offering distinct advantages in terms of regioselectivity and stereoselectivity.

Allylic Hydroxylation

The introduction of a hydroxyl group at the allylic position of this compound can be achieved through several methods, most notably using selenium dioxide with a suitable co-oxidant or through transition metal-catalyzed processes.

Selenium dioxide (SeO₂), often in combination with tert-butyl hydroperoxide (TBHP), is a classic reagent for allylic oxidation. The reaction proceeds via an ene reaction followed by a citedrive.comgoogle.com-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. This process typically introduces a hydroxyl group at the allylic carbon. While powerful, the regioselectivity can sometimes be a challenge, and the toxicity of selenium compounds necessitates careful handling.

More contemporary approaches utilize transition metal catalysts, such as those based on rhodium or copper, in the presence of an oxidant like TBHP. These methods often offer milder reaction conditions and improved selectivity. For instance, dirhodium(II) caprolactamate has been shown to be an effective catalyst for the allylic oxidation of cyclic alkenes.

Epoxidation and Dihydroxylation

The double bond in this compound is susceptible to epoxidation and dihydroxylation, leading to the formation of valuable epoxide and diol products, respectively.

The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of vicinal diols from alkenes. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. The choice of the chiral ligand (e.g., from AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for the preparation of specific enantiomers of the resulting diol. The bulky tert-butoxy (B1229062) group can play a significant role in directing the stereochemical outcome of this transformation.

Epoxidation of the cyclohexene (B86901) ring can be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide is often influenced by the existing stereocenter bearing the tert-butoxy group, which can direct the epoxidizing agent to one face of the double bond, leading to diastereoselective transformations.

The following table summarizes key functional group interconversions on the cyclohexenyl ring of this compound and related systems.

| Transformation | Reagents and Conditions | Product Type | Key Features |

| Allylic Hydroxylation | SeO₂ / TBHP | Allylic Alcohol | Classic method, potential for regioselectivity issues. |

| Allylic Oxidation | Rh₂(cap)₄ / TBHP | Enone | Catalytic, milder conditions. |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.), co-oxidant | Vicinal Diol | High enantioselectivity, predictable stereochemistry. |

| Epoxidation | m-CPBA | Epoxide | Diastereoselective, influenced by existing stereocenter. |

| Acid-catalyzed Cleavage | Strong acid (e.g., TFA) | Cyclohexenol | Deprotection of the ether to reveal the alcohol. |

Future Perspectives and Emerging Research Directions in Tert Butyl Cyclohex 2 En 1 Yl Ether Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern organic synthesis. researchgate.net For a compound like tert-butyl cyclohex-2-en-1-yl ether, future research will undoubtedly focus on developing more sustainable synthetic methodologies.

Current synthetic routes to similar ethers often rely on traditional methods that may involve harsh reagents or generate significant waste. Future green approaches will likely prioritize:

Solvent-Free and Alternative Solvent Systems: Research into the synthesis of tert-butyl ethers has demonstrated the feasibility of solvent-free conditions. For instance, the use of catalytic amounts of Erbium(III) triflate [Er(OTf)₃] allows for the formation of tert-butyl ethers at room temperature without any solvent, with the catalyst being easily recovered from an aqueous phase and reused multiple times. uchile.cl Another approach has utilized methyl tert-butyl ether (MTBE) as both the tert-butyl source and the solvent, catalyzed by sulfuric acid, presenting a simple and scalable method. fiveable.me Exploring similar solventless systems or employing green solvents like ethanol (B145695) for the synthesis of this compound could significantly reduce the environmental impact of its production. acs.org

Atom Economy and Catalytic Efficiency: The concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. researchgate.net Future synthetic strategies will aim to improve the atom economy of this compound synthesis. This involves moving away from stoichiometric reagents towards highly efficient catalytic systems that can be used in small quantities and recycled. For example, methods for the direct synthesis of allylic thioethers from allylic alcohols and thiols without a catalyst or solvent are being developed, showcasing a move towards more atom-economical processes that could be adapted for ether synthesis. beilstein-journals.org

Renewable Feedstocks: While the core structure of this compound is derived from petrochemical sources, future research may explore pathways that utilize bio-based starting materials. The cyclohexane (B81311) ring, for instance, is a key component in the production of nylon from petroleum, but advancements in biorefineries could one day provide sustainable routes to cyclohexene (B86901) derivatives. acs.org

Advanced Catalytic Systems for Etherification and Functionalization

The development of novel catalysts is a driving force in expanding the synthetic utility of molecules. For this compound, future research will focus on advanced catalytic systems for both its synthesis (etherification) and its subsequent functionalization.

For Etherification:

The synthesis of allylic ethers, a class to which this compound belongs, has seen significant catalytic innovation. Traditional methods often require the pre-activation of the alcohol, but modern catalysts enable direct etherification.

Iridium Catalysis: Iridium-based catalysts have shown remarkable efficiency in the enantioselective and regioselective allylic etherification with aliphatic alcohols. acs.org These systems can directly use alcohols as nucleophiles in the presence of a base, avoiding the need for harsher conditions or stoichiometric additives. acs.org The development of iridium catalysts tailored for cyclohexenyl substrates could provide highly selective routes to chiral this compound.

Palladium Catalysis: Palladium catalysts are widely used for allylic substitution reactions. acs.org Systems involving palladium catalysts in the presence of additives like titanium(IV) isopropoxide have been developed for the etherification of allylic alcohols with phenols. researchgate.net Research into adapting these catalysts for use with aliphatic alcohols like tert-butanol (B103910) could offer efficient synthetic pathways.

Gold Catalysis: Gold(I) salts have emerged as effective catalysts for the allylic etherification of unactivated alcohols. ppor.az These reactions can proceed under mild, air-stable conditions with high regio- and stereoselectivity, offering a robust and practical alternative to other transition metal catalysts. ppor.az

For Functionalization:

The double bond in the cyclohexene ring and the ether linkage are both potential sites for further chemical transformations. Advanced catalytic systems will be key to unlocking this reactivity.

Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of organic molecules. acs.org Future research could explore the catalytic C-H functionalization of the cyclohexene ring in this compound to introduce new functional groups and build molecular complexity.

Asymmetric Catalysis: The development of chiral catalysts for reactions at the double bond, such as asymmetric epoxidation or dihydroxylation, would allow for the synthesis of stereochemically complex derivatives of this compound.

A comparison of potential catalytic systems for the synthesis of allylic ethers is presented in the table below:

| Catalyst System | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Iridium-Phosphoramidites | High enantioselectivity and regioselectivity in allylic etherification. acs.org | Access to enantiomerically pure forms of the compound. |

| Palladium-Phosphine Ligands | Versatile for a wide range of allylic substitution reactions. acs.org | Potentially high yields and compatibility with various starting materials. |

| Gold(I) Salts | Operates under mild, air-stable conditions with high selectivity. ppor.az | Offers a practical and robust synthetic route. |

| Erbium(III) triflate | Enables solvent-free synthesis and is recyclable. uchile.clacs.org | A green and sustainable option for production. |

Exploitation in Materials Science and Polymer Chemistry

The unique structure of this compound, combining a bulky tert-butyl group with a reactive cyclohexene moiety, makes it a promising candidate for applications in materials science and polymer chemistry. While direct polymerization of this specific ether has not been extensively reported, research on related cyclohexene and ether-containing monomers provides a strong indication of its potential.

Monomer for Polymer Synthesis: The cyclohexene ring can participate in polymerization reactions. For example, cyclohexene oxide is a well-known monomer for ring-opening polymerization, yielding poly(cyclohexene oxide), a material whose properties are influenced by the stereochemistry of the polymer. osaka-u.ac.jpresearchgate.net Similarly, perfluorocyclohexenyl aryl ethers have been synthesized through polycondensation, creating a novel class of semifluorinated polymers. rsc.org It is conceivable that this compound could be used as a comonomer in such polymerizations, with the bulky tert-butyl group potentially imparting unique properties such as increased thermal stability, altered solubility, and modified mechanical characteristics to the resulting polymer.